1-bromoisoquinolin-7-ol
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Overview
Description
1-bromoisoquinolin-7-ol is an organic compound belonging to the isoquinoline family It is characterized by a bromine atom attached to the first position and a hydroxyl group attached to the seventh position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromoisoquinolin-7-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-7-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-bromoisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Isoquinolin-7-one derivatives.
Reduction: Reduced isoquinoline derivatives.
Scientific Research Applications
1-bromoisoquinolin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-bromoisoquinolin-1-ol
- 6-bromoisoquinolin-7-ol
- 8-bromoisoquinolin-7-ol
Uniqueness
1-bromoisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1694232-81-9 |
---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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